(S)-6,6-Dimethylpiperidin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3S)-6,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(8)5-9-7/h6,9H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
UFFKGTPSHYJTEB-LURJTMIESA-N |
Isomeric SMILES |
CC1(CC[C@@H](CN1)N)C |
Canonical SMILES |
CC1(CCC(CN1)N)C |
Origin of Product |
United States |
The Significance of Chiral Piperidines in Organic Synthesis and Beyond
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds. nih.govuni.lu Its presence in numerous alkaloids and approved pharmaceutical agents underscores its importance in medicinal chemistry. The introduction of chirality into the piperidine scaffold dramatically expands its chemical space and biological relevance, as the specific three-dimensional arrangement of substituents can profoundly influence a molecule's interaction with biological targets.
Chiral piperidines are integral components of drugs targeting a wide range of therapeutic areas, including cancer, neurological disorders, and infectious diseases. nih.govsmolecule.com Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure piperidine derivatives is a major focus of contemporary organic synthesis. These efforts are driven by the need to access novel and structurally diverse molecules for drug discovery programs and to optimize the properties of existing drug candidates.
An Overview of Stereoselective Heterocycle Synthesis
The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern organic chemistry. Stereoselective synthesis aims to control the formation of stereoisomers, producing a single desired enantiomer or diastereomer in high purity. Several key strategies are employed to achieve this, including:
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral natural products, such as amino acids or terpenes, as starting materials. nih.gov The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalyst, which can be a metal complex with a chiral ligand or an organic molecule (organocatalysis), creates a chiral environment that favors the formation of one enantiomer over the other.
These methods have been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including piperidines, providing access to a diverse range of chiral building blocks for further chemical exploration. The development of new and more efficient stereoselective methods remains an active area of research. researchgate.net
Positioning of S 6,6 Dimethylpiperidin 3 Amine As a Key Chiral Scaffold
Asymmetric Catalytic Approaches
Asymmetric catalysis provides an efficient and atom-economical route to chiral molecules. For the synthesis of chiral piperidines, several transition-metal-catalyzed reactions have been developed, offering high levels of enantioselectivity and functional group tolerance.
Enantioselective Hydrogenation Reactions
Enantioselective hydrogenation is a powerful technique for the stereoselective reduction of unsaturated precursors to their saturated, chiral counterparts. Rhodium, iridium, and palladium-based catalysts have proven particularly effective in the synthesis of chiral piperidines.
Rhodium-catalyzed asymmetric hydrogenation has emerged as a valuable tool for producing chiral drugs and their intermediates. rsc.org These systems often utilize chiral phosphorus ligands to create an asymmetric environment around the metal center, enabling high enantioselectivity.
A notable rhodium-catalyzed method involves the reductive transamination of pyridinium (B92312) salts. dicp.ac.cnliverpool.ac.uk This approach allows for the rapid synthesis of various chiral piperidines from readily available starting materials with excellent diastereo- and enantioselectivities. dicp.ac.cnliverpool.ac.uk The key to this reaction is the introduction of a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cnliverpool.ac.uk This method circumvents the need for pre-attaching a chiral auxiliary or using complex chiral transition metal catalysts and high-pressure hydrogen gas. dicp.ac.cn
Another strategy involves the rhodium-catalyzed asymmetric addition of arylboronic acids to N-heteroaryl ketones, which can subsequently be reduced to the corresponding piperidines. nih.govsnnu.edu.cn The use of specific chiral ligands, such as WingPhos, is crucial for achieving high yields and enantioselectivities in these transformations. nih.gov
A highly enantioselective pyridine-directed rhodium-catalyzed asymmetric hydrogenation of 1,1-diarylalkenes has also been reported, providing an efficient route to compounds containing a 2-pyridyl ethane (B1197151) unit. acs.org
Table 1: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidine Precursors
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Rh-catalyzed reductive transamination | Pyridinium salts | Chiral piperidines | - | >98 | dicp.ac.cn |
| [{Rh(C2H4)2Cl}2] / (S,S,S,S)-WingPhos | α-ketobenzoxazoles and arylboronic acids | Chiral α-heteroaryl tertiary alcohols | up to 93 | - | nih.gov |
| [Rh(NBD)DuanPhos]BF4 | 2-pyridine substituted 1,1-diarylalkenes | Chiral 2-pyridyl ethane derivatives | Good to Excellent | Good to Excellent | acs.org |
| Rhodium complex of (R)-SDP | (Z)-β-branched enamides | β-stereogenic amines | Quantitative | 88-96 | rsc.org |
Iridium-catalyzed asymmetric hydrogenation has become a prominent method for the synthesis of a wide variety of chiral compounds, including piperidines. acs.org These catalysts, often featuring chiral P,N ligands, are complementary to rhodium and ruthenium-based systems and can hydrogenate substrates for which other catalysts are not suitable. acs.org
The asymmetric hydrogenation of pyridinium salts using iridium catalysts has been shown to produce 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov The use of chiral phosphole-based ligands, such as MP²-SEGPHOS, has been key to the success of this approach. nih.gov
Iridium catalysts have also been successfully applied to the hydrogenation of enamines, providing access to chiral tertiary amines. thieme-connect.de Furthermore, iridium(III)-catalyzed ionic hydrogenation of pyridines offers a robust and selective method to obtain multi-substituted piperidines, tolerating a wide range of reduction-sensitive functional groups. chemrxiv.org This method is scalable and provides the free secondary amines as stable piperidinium (B107235) salts. chemrxiv.org
Recent advancements have led to the development of highly efficient iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands. nih.gov These catalysts exhibit enhanced stability, enantioselectivity, and efficiency in the asymmetric hydrogenation of various substrates. nih.gov
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Piperidine Synthesis
| Catalyst System | Substrate Type | Product Type | Enantioselectivity | Reference |
| Iridium phosphole catalyst | N-alkyl-2-alkylpyridinium salts | 2-aryl-substituted piperidines | High | nih.gov |
| Iridium with chiral P,N ligands | Unfunctionalized olefins | Chiral alkanes | Excellent | acs.org |
| Iridium N,P ligand complex | Acetophenone derived enamines | Chiral tertiary amines | Modest to Good | thieme-connect.de |
| Iridium(III) complex | Pyridines | Multi-substituted piperidines | - | chemrxiv.org |
| Ir-SpiroAP, Ir-SpiroPAP, Ir-SpiroSAP, Ir-SpiroPNP | Ketones, β-ketoesters | Chiral alcohols, chiral esters | High | nih.gov |
Palladium-catalyzed reactions offer another versatile avenue for the synthesis of chiral piperidines. These methods include asymmetric hydrogenation and other transformations that construct the chiral piperidine ring.
A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with good enantioselectivities. dicp.ac.cnrsc.org This methodology has been shown to be scalable and the products can be further converted to chiral piperazines without loss of optical purity. dicp.ac.cn
Palladium-on-carbon is also utilized in hydrogenation steps following other asymmetric transformations. For instance, after a rhodium-catalyzed asymmetric reductive Heck reaction to form 3-substituted tetrahydropyridines, a subsequent palladium-on-carbon mediated hydrogenation can yield the final chiral piperidine. nih.govacs.org
Furthermore, palladium-catalyzed asymmetric hydrogenation of lactones has been developed under base-free conditions, offering a new strategy for the synthesis of chiral building blocks. rsc.orgnih.gov Palladium catalysis has also been employed in the denitrogenative carbonylation of benzotriazinones to synthesize phthalimides and phthalic diamides. acs.org
Table 3: Palladium-Catalyzed Synthesis of Chiral Piperidine Scaffolds and Related Compounds
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Pd(OCOCF3)2 / (R)-TolBINAP | Pyrazin-2-ols | Chiral piperazin-2-ones | up to 95 | up to 90 | dicp.ac.cn |
| Palladium-on-carbon | 3-substituted tetrahydropyridines | 3-substituted piperidines | 72-76 (2 steps) | - | nih.govacs.org |
| Palladium catalyst | Lactones | Chiral diols | up to 92 | up to 90 | rsc.orgnih.gov |
| Pd(OAc)2 / Xantphos | 3-aryl-1,2,3-benzotriazin-4(3H)-ones | N-arylphthalimides | up to 77 | - | acs.org |
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination is a highly efficient one-pot method for the synthesis of chiral amines from ketones or aldehydes. This approach avoids the separate steps of imine or enamine formation and subsequent reduction.
Transition-metal catalysis and biocatalysis have both been successfully employed in asymmetric reductive amination. whiterose.ac.uk Iridium-catalyzed direct asymmetric reductive amination (DARA) has been developed using primary alkyl amines as the nitrogen source, enabling the synthesis of various chiral secondary amines with high yields and excellent enantioselectivity. nih.gov This method has been applied to the synthesis of important pharmaceutical agents. nih.gov
A highly enantioselective direct asymmetric reductive amination of various ketones, including 2-acetyl-6-substituted pyridines, has been achieved using a commercially available ruthenium catalyst. nih.gov This protocol utilizes ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and proceeds under mild hydrogen pressure. nih.gov
Chemo-enzymatic approaches have also proven to be powerful for the synthesis of stereo-enriched piperidines. nih.govacs.org A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been used in the synthesis of antipsychotic drugs and precursors for cancer therapeutics. nih.govacs.org
Table 4: Asymmetric Reductive Amination for Chiral Amine Synthesis
| Catalyst System | Substrates | Product | Yield (%) | ee (%) | Reference |
| Iridium precursor / chiral phosphoramidite (B1245037) ligands | Ketones and primary alkyl amines | Chiral secondary amines | High | Excellent | nih.gov |
| Ru(OAc)2{(S)-binap} | 2-Acetyl-6-substituted pyridines and ammonium trifluoroacetate | Chiral primary amines | - | 94.6 to >99.9 | nih.gov |
| Amine oxidase / Ene imine reductase | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | - | - | nih.govacs.org |
Biocatalytic Reductive Amination Utilizing Imine Reductases
Biocatalytic reductive amination has emerged as a powerful and sustainable method for the asymmetric synthesis of chiral amines. acs.orgacs.orgrsc.org This approach utilizes imine reductases (IREDs), which are NADPH-dependent enzymes, to catalyze the stereoselective reduction of imines or the reductive amination of ketones. acs.orgnih.gov IREDs have demonstrated broad substrate scope, enabling the synthesis of a variety of cyclic amines, including piperidines, with high enantioselectivity. nih.gov
A key strategy involves the one-pot, dual-enzyme cascade combining an amine oxidase and an ene-imine reductase (EneIRED). researchgate.netnih.gov This chemo-enzymatic approach allows for the asymmetric dearomatization of activated pyridines to produce stereodefined 3- and 3,4-substituted piperidines. researchgate.net The process begins with the oxidation of a tetrahydropyridine (B1245486) by an oxidase to form a dihydro-pyridinium intermediate. This is followed by a stereoselective reduction catalyzed by an EneIRED, which controls the formation of the chiral center. nih.gov This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Preclamol, OSU-6162, and Niraparib. researchgate.net
The effectiveness of this biocatalytic reductive amination is highlighted by the ability to produce a range of β-branched chiral amines from racemic ketones through a dynamic kinetic resolution-asymmetric reductive amination process catalyzed by a single engineered imine reductase. researchgate.net Protein engineering has been instrumental in enhancing the reactivity, stereoselectivity, and substrate scope of wild-type IREDs. researchgate.net
| Enzyme System | Substrate Type | Product Type | Key Features |
| Amine Oxidase/Ene-Imine Reductase Cascade | Activated Pyridines | Chiral 3- and 3,4-Substituted Piperidines | One-pot chemo-enzymatic dearomatization. researchgate.netnih.gov |
| Engineered Imine Reductase (IRED) | Racemic Ketones | β-Branched Chiral Amines | Dynamic kinetic resolution-asymmetric reductive amination. researchgate.net |
| Imine Reductases (IREDs) | Prochiral Ketones and Amines | Chiral Secondary Amines | High diastereoselectivity and enantioselectivity. acs.orgnih.gov |
Copper-Catalyzed Enantioselective C-H Functionalization
Copper-catalyzed reactions represent a versatile tool for the synthesis of nitrogen-containing heterocycles. One notable method involves the intramolecular C-H amination of N-fluoro amides, which can produce both pyrrolidines and piperidines. acs.org This transformation is facilitated by a well-defined copper(I) complex, which demonstrates high regio- and chemoselectivity. acs.orgresearchgate.net
Another powerful approach is the copper-catalyzed enantioselective cyclizative aminoboration of alkenes. This method allows for the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.gov The reaction employs a chiral copper/(S,S)-Ph-BPE catalyst and proceeds via a syn-addition of a boron-copper(I) species across the double bond, followed by intramolecular cyclization. This strategy has been successfully utilized in the synthesis of key chiral intermediates for drugs such as avacopan (B605695) and L-733,060. nih.gov
While significant progress has been made in the C-H functionalization of other saturated N-heterocycles like pyrrolidines, the enantioselective C-H functionalization of piperazines and piperidines remains a more challenging area due to different reactivity profiles. nih.gov
| Catalytic System | Reaction Type | Substrate | Product | Enantioselectivity |
| [TpiPr2Cu(NCMe)] | Intramolecular C-H Amination | N-Fluoride Amides | Piperidines | Not specified |
| Cu/(S,S)-Ph-BPE | Cyclizative Aminoboration | Alkenyl Amines | 2,3-cis-Disubstituted Piperidines | High to excellent |
| Copper/Axially Chiral Bipyridine | C-H Functionalization | Indoles with Diazo Compounds | Functionalized Indoles | Up to 95% ee rsc.org |
Rhodium-Catalyzed Asymmetric Carbometalation
Rhodium-catalyzed asymmetric carbometalation has been established as a robust method for creating C-C bonds with high enantioselectivity, offering a powerful route to chiral 3-substituted piperidines. acs.orgthieme-connect.com This strategy often involves a three-step process starting from pyridine: partial reduction, rhodium-catalyzed asymmetric carbometalation, and a final reduction step to yield the enantioenriched piperidine. acs.orgsnnu.edu.cn
The key step is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. acs.orgorganic-chemistry.org This reaction produces 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. acs.org Subsequent hydrogenation of the tetrahydropyridine furnishes the desired chiral piperidine. nih.gov This method has proven its utility in the formal syntheses of Preclamol and Niraparib. nih.govacs.org
Another innovative approach utilizes a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, employing a cleavable tether. nih.gov This reaction constructs a polysubstituted piperidine scaffold with high enantioselectivity. Subsequent reduction and cleavage of the tether provide access to functionalized N-methylpiperidine products. nih.gov
| Rhodium Catalyst System | Reaction Type | Starting Materials | Intermediate/Product | Key Features |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | Pyridine, Boronic Acids | 3-Substituted Tetrahydropyridines | High yield and enantioselectivity. acs.orgorganic-chemistry.org |
| Rhodium(I) / Chiral Ligand | Asymmetric [2+2+2] Cycloaddition | Alkyne, Alkene, Isocyanate | Polysubstituted Piperidines | Cleavable tether strategy. nih.gov |
Chiral Pool and Auxiliary-Based Synthesis
Derivation from Established Chiral Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for complex target molecules. nih.govyoutube.com L-glutamic acid is a versatile chiral precursor for the synthesis of 3-amino substituted piperidines. researchgate.net A multi-step synthesis starting from L-glutamic acid involves esterification, N-Boc protection, reduction of the diester to a diol, tosylation of the diol, and finally, cyclization with an appropriate amine to form the piperidine ring. researchgate.net This approach provides a reliable route to enantiomerically pure 3-(N-Boc amino) piperidine derivatives.
Another example is the use of (R)-phenylglycinol to stereoselectively afford chiral non-racemic bicyclic lactams from achiral or racemic aryl-δ-oxoacids. These lactams can then be converted to various enantiopure 2-arylpiperidines. rsc.org
| Chiral Precursor | Key Transformation Steps | Target Molecule |
| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | 3-(N-Boc amino) piperidine derivatives researchgate.net |
| (R)-Phenylglycinol | Cyclodehydration with aryl-δ-oxoacids | Chiral 2-arylpiperidines rsc.org |
| (S)-Citronellol | Ozonolysis, Wittig reaction, Oxidation | Allylsilane intermediate for further synthesis nih.gov |
| Carvone | Allylic chlorination, Acetate displacement, Hydrolysis, Epoxidation | Intermediate for paeonisuffrone (B1246669) synthesis nih.gov |
Use of Chiral Auxiliaries in Ring Construction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. youtube.comyoutube.comyoutube.com After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis to control the stereochemical outcome of reactions.
In the context of piperidine synthesis, chiral auxiliaries can be employed during the ring-forming step to induce asymmetry. For example, a chiral auxiliary can be attached to an acyclic precursor, and subsequent cyclization will proceed with a high degree of stereocontrol, dictated by the steric and electronic properties of the auxiliary. youtube.comyoutube.com The choice of the chiral auxiliary is critical, as it must effectively bias the formation of one diastereomer over the other. youtube.comyoutube.com Once the piperidine ring is formed with the desired stereochemistry, the auxiliary is cleaved to yield the enantiomerically enriched product.
Multi-Step Conversions from Acyclic or Aromatic Precursors
The synthesis of chiral piperidines often involves multi-step sequences starting from simple acyclic or aromatic compounds. researchgate.net A rhodium-catalyzed reductive transamination reaction provides a rapid method for preparing a variety of chiral piperidines from simple pyridinium salts. researchgate.net Another strategy involves the conversion of acyclic amines to chiral piperidines through a radical-mediated δ C-H cyanation. nsf.gov This method utilizes a chiral copper catalyst to control the enantioselectivity of the C-C bond formation, leading to enantioenriched δ-amino nitriles which can then be cyclized to form piperidines. nsf.gov
Starting from aromatic precursors like 3-amino-4-methylpyridine, a sequence of reactions including N-methoxycarbonylation, catalytic hydrogenation, nucleophilic substitution, and amide reduction can be employed. google.com The final resolution of the racemic mixture using a chiral resolving agent like L-di-p-toluyl tartaric acid (L-DTTA) yields the desired enantiomerically pure piperidine derivative. google.com
| Starting Material | Key Synthetic Steps | Final Product |
| Acyclic Amines | Radical-mediated δ C-H cyanation, Cyclization | Chiral Piperidines nsf.gov |
| Pyridinium Salts | Rhodium-catalyzed reductive transamination | Chiral Piperidines researchgate.net |
| 3-Amino-4-methylpyridine | N-methoxycarbonylation, Hydrogenation, Substitution, Reduction, Chiral Resolution | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine google.com |
| L-Glutamic Acid | Esterification, Protection, Reduction, Tosylation, Cyclization | 3-Amino substituted piperidines |
Kinetic and Dynamic Kinetic Resolution Techniques
Kinetic resolution is a powerful method for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. This approach allows for the isolation of one enantiomer in high purity. Dynamic kinetic resolution (DKR) enhances this process by incorporating in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer.
Enzymatic Resolution
Enzymatic kinetic resolution stands out for its high selectivity and environmentally benign reaction conditions. Lipases are frequently employed for the resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis.
The resolution of secondary amines like piperidines via enzyme-catalyzed acylation is a well-documented, albeit relatively specialized, process. acs.org For instance, the kinetic resolution of piperidine atropisomers, key intermediates for farnesyl protein transferase inhibitors, has been successfully achieved using enzymatic acylation. acs.org In this process, a lipase (B570770) selectively acylates one enantiomer of the piperidine, allowing for its separation from the unreacted enantiomer. acs.org The efficiency of such resolutions can be optimized by carefully selecting the enzyme, acylating agent, solvent, and moisture content. acs.org A study on the resolution of a piperidine intermediate for SCH66336 found that lipase Toyobo LIP-300 with trifluoroethyl isobutyrate as the acylating agent effectively isobutyrylated the (+)-enantiomer, which could then be separated and hydrolyzed to yield the desired product in high enantiomeric excess. acs.org
Similarly, ω-transaminases have been used to resolve aminopyrrolidines, a related class of cyclic amines, by converting one enantiomer into a ketone while leaving the other untouched. rsc.org The use of a carbamate (B1207046) protecting group on the amine was found to enhance both the efficiency and selectivity of the reaction. rsc.org Although direct enzymatic resolution data for this compound is not extensively published, these examples demonstrate the viability of the methodology for resolving chiral piperidines.
Table 1: Examples of Enzymatic Kinetic Resolution of Piperidine Derivatives and Related Amines
| Substrate | Enzyme | Method | Key Findings | Reference |
| Piperidine Atropisomer (Intermediate for SCH66336) | Lipase Toyobo LIP-300 | Acylation | Selective acylation of the (+)-enantiomer allowed for separation and subsequent hydrolysis to yield the desired enantiomer with high enantiomeric excess. | acs.org |
| 2-Piperidineethanol | Pig Liver Esterase | Hydrolysis | Used for the synthesis of various natural and synthetic compounds from the enantiopure starting material. | mdpi.com |
| 3-Amino-N-Boc-pyrrolidine | ω-Transaminase (from Alcaligenes denitrificans) | Deamination | Achieved excellent enantioselectivity for the remaining amine at 50% conversion. | rsc.org |
| 3-Hydroxy-pyrrolidine | Lipase PS-IM with Ruthenium catalyst | Dynamic Kinetic Resolution (Acetylation) | The ruthenium catalyst enabled racemization of the starting material, leading to a high yield (87%) and excellent enantioselectivity (95% ee). | rsc.org |
Diastereomeric Salt Formation with Chiral Acids (e.g., L-DTTA)
Classical resolution via diastereomeric salt formation remains a robust and widely used industrial method for separating enantiomers. This technique involves reacting a racemic base, such as a piperidine-3-amine, with a single enantiomer of a chiral acid. The resulting diastereomeric salts often have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Chiral tartaric acid derivatives are common resolving agents. For example, di-benzoyl-L-tartaric acid (L-DBTA) and di-p-toluoyl-L-tartaric acid (L-DTTA) are effective for resolving racemic amines. A patented process describes the resolution of racemic ethyl nipecotate (a piperidine-3-carboxylic acid ester) using di-benzoyl-L-tartaric acid. google.com The (S)-enantiomer formed a less soluble diastereomeric salt that could be isolated in high yield and purity (≥98% enantiomeric excess) after a single crystallization. google.com
Similarly, the resolution of 3-aminopiperidine itself has been accomplished using dibenzoyl-(D)-tartaric acid to precipitate the (R)-enantiomer's salt, which can then be converted to the desired (R)-3-aminopiperidine dihydrochloride with over 98% enantiomeric excess. google.com The mechanism of chiral recognition relies on the differential stability and crystal packing of the diastereomeric salts. rsc.org Studies on the resolution of DL-leucine with a tartaric acid derivative showed that differences in crystal structures, thermodynamic properties, and intermolecular interactions lead to one diastereomer being more stable and less soluble, enabling effective separation. rsc.org This principle is directly applicable to the resolution of this compound, where a suitable chiral acid would form a preferentially precipitating salt with either the (R) or (S) enantiomer.
Table 2: Resolution via Diastereomeric Salt Formation
| Racemic Compound | Chiral Resolving Agent | Key Outcome | Reference |
| Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | The diastereomeric salt with the (S)-enantiomer precipitated, yielding the free amine with ≥98% ee after isolation. | google.com |
| 3-Aminopiperidine | Dibenzoyl-(D)-tartaric acid | The process yielded (R)-3-aminopiperidine dihydrochloride with >98% ee. | google.com |
| DL-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | The D-leucine salt was less soluble and more stable, allowing for separation with high enantiomeric excess (91.20% ee for D-Leu). | rsc.org |
Novel Ring-Forming Reactions
In addition to resolving racemic mixtures, the de novo asymmetric synthesis of the piperidine ring is a critical strategy. Modern organic synthesis has produced a variety of innovative ring-forming reactions to construct these heterocyclic cores with high levels of stereocontrol.
Intramolecular Cyclization Cascades
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, where a linear precursor containing a nitrogen source cyclizes to form the piperidine ring. nih.gov These reactions can proceed through various mechanisms, including nucleophilic substitution, reductive amination, and radical cyclizations. nih.govnih.gov
Cascade reactions, involving multiple bond-forming events in a single operation, offer an efficient route to complex piperidine structures. nih.gov For example, gold(I)-catalyzed intramolecular dearomatization/cyclization and radical-mediated cascades of 1,6-enynes have been developed for synthesizing polysubstituted piperidines. nih.gov Photoredox-mediated radical/polar crossover reactions and electroreductive cyclizations represent greener alternatives that avoid harsh reagents and temperatures. nih.govbeilstein-journals.org Another innovative approach involves intramolecular cascade cyclizations initiated by photogenerated N-amidyl radicals, which allows for the one-pot construction of complex, fused nitrogen-containing polyheterocycles. rsc.org These methods highlight the diverse strategies available for constructing the piperidine skeleton, which can be adapted for the synthesis of specific targets like this compound by designing appropriate acyclic precursors.
Ring Expansion and Contraction Strategies
Skeletal reorganization of existing cyclic structures provides an alternative pathway to substituted piperidines. These strategies involve either expanding a smaller ring or contracting a larger one to form the desired six-membered heterocycle.
Ring contraction methods for piperidines are less common but valuable. nih.gov One recently developed method involves the photomediated ring contraction of N-acyl piperidines to form substituted pyrrolidines. nih.gov Another approach uses oxidative rearrangement with a hypervalent iodine reagent to achieve the same transformation. researchgate.net While these examples lead away from the piperidine core, the reverse process, ring expansion, is a viable synthetic route.
Ring expansion strategies can build the piperidine framework from more readily available five-membered rings. For instance, palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion of 2-vinyl pyrrolidines to form azepanes, demonstrating the principle of using transition metals to mediate ring homologation. chemrxiv.org A mechanistically distinct approach involves the asymmetric migratory ring expansion of indoline (B122111) or tetrahydroquinoline ureas using a chiral lithium amide base, followed by an acid-promoted "azatropic shift" that results in a two-atom ring contraction to a related heterocycle with high retention of stereochemistry. researchgate.net These advanced methodologies showcase the potential to construct chiral piperidine rings through controlled skeletal rearrangements.
Reactivity of the Primary Amine Moiety
The primary amine group in this compound is a key site for various chemical modifications, including alkylation, acylation, reductive amination, and the formation of urea (B33335) and thiourea (B124793) derivatives. These reactions leverage the nucleophilic character of the amine to form new carbon-nitrogen and other heteroatom bonds.
Alkylation Reactions and Quaternization
The primary amine of this compound can undergo alkylation with alkyl halides. However, direct alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products, and even proceeding to form the quaternary ammonium salt. masterorganicchemistry.comchemrevise.org The reaction with three equivalents of an alkyl halide, such as methyl iodide, can lead to the formation of the corresponding tetraalkyl ammonium salt. msu.edu The formation of quaternary ammonium salts can also be achieved using reagents like dimethyl sulfate, often in a solvent-free process at elevated temperatures. google.com The study of N-quaternization of substituted piperidines is significant due to the wide applications of the resulting ammonium salts. researchgate.net
Acylation and Amide Formation
Acylation of the primary amine group to form amides is a common and important transformation. This can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. masterorganicchemistry.comrsc.org Direct amidation with carboxylic acids can be facilitated by dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) or other coupling reagents, which activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.comnih.gov The use of reagents such as B(OCH2CF3)3 has also been shown to be effective for direct amidation. nih.gov Alternatively, the more reactive acid chlorides or anhydrides readily react with the amine to form the corresponding amide under milder conditions. masterorganicchemistry.com This reaction is fundamental in peptide synthesis and the creation of a diverse range of amide-containing compounds. masterorganicchemistry.comnih.gov
Reductive Amination with Carbonyl Compounds
Reductive amination is a highly versatile method for the synthesis of secondary and tertiary amines from primary amines. masterorganicchemistry.comorganic-chemistry.org This two-step process involves the initial reaction of this compound with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.comyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the carbonyl group. masterorganicchemistry.comyoutube.com This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com The reaction can be performed in a one-pot procedure, making it an efficient synthetic strategy. youtube.com For instance, reductive amination with dimethylamine (B145610) can be achieved using borohydride (B1222165) exchange resin. koreascience.kr
Urea and Thiourea Derivative Synthesis
The primary amine of this compound can be readily converted into urea and thiourea derivatives. The synthesis of ureas can be accomplished by reacting the amine with isocyanates or by using phosgene (B1210022) or its substitutes to form a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine. google.comorganic-chemistry.org Modern methods often utilize safer reagents like N,N'-carbonyldiimidazole (CDI) or involve the palladium-catalyzed carbonylation of amines. organic-chemistry.orgbiointerfaceresearch.com
Thiourea derivatives are typically synthesized by the reaction of the primary amine with an isothiocyanate. mdpi.comkent.ac.ukias.ac.in This reaction is generally straightforward and can be carried out under mild conditions, often at room temperature in a suitable solvent like dichloromethane. mdpi.comanalis.com.my The synthesis of a wide variety of substituted thioureas is possible due to the commercial availability of a diverse range of isothiocyanates. mdpi.com
Functionalization of the Piperidine Ring System
While the primary amine is the most reactive site, the piperidine ring itself can also be functionalized, although this is generally more challenging.
Regioselective Functionalization
The regioselective functionalization of the piperidine ring of this compound is not extensively documented in the provided search results. The presence of the gem-dimethyl group at the 6-position sterically hinders direct reactions at the adjacent carbon atoms. However, C-H functionalization is a growing field in organic chemistry that could potentially offer routes to modify the piperidine ring. nih.gov For instance, in other heterocyclic systems, regioselective C-H functionalization has been achieved, though it is often challenging on six-membered rings compared to five-membered rings. nih.gov Derivatization of the piperidine nitrogen, after appropriate protection of the primary amine, could influence the reactivity of the ring's C-H bonds. For example, the formation of an N-benzyl derivative is a common strategy in piperidine chemistry. google.combldpharm.com
Stereoselective Functionalization Retaining Chirality
The functionalization of the piperidine ring in derivatives like this compound, while preserving the integrity of the existing stereocenter, is a significant challenge in synthetic chemistry. Strategies involving catalyst-controlled C-H functionalization have emerged as powerful tools to achieve site-selective and stereoselective modifications. The inherent reactivity of the piperidine C-H bonds can be modulated by the choice of catalyst and the nature of the protecting group on the nitrogen atom.
For instance, studies on N-protected piperidines have demonstrated that functionalization can be directed to the C2, C3, or C4 positions. nih.govresearchgate.net While direct C-H activation at the C3 position is often challenging due to the deactivating inductive effect of the nitrogen protecting group, an indirect approach has proven successful. researchgate.net This method involves the cyclopropanation of an N-protected tetrahydropyridine precursor, followed by a highly regio- and stereoselective reductive ring-opening of the resulting cyclopropane. nih.govd-nb.info This sequence allows for the introduction of substituents at the C3 position while controlling the stereochemistry.
The retention of chirality during these transformations is often rationalized by the formation of specific bicyclic intermediates. nih.govd-nb.info In rhodium-catalyzed C-H insertion reactions, the catalyst plays a crucial role in dictating both the site of functionalization and the stereochemical outcome. The selection of a specific chiral dirhodium catalyst can lead to high levels of diastereoselectivity and enantioselectivity. For example, in the C2 functionalization of N-Boc-piperidine, different rhodium catalysts can yield vastly different stereochemical results. researchgate.net
Table 1: Catalyst-Controlled C2-Functionalization of N-Protected Piperidines
| N-Protecting Group (PG) | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% | researchgate.net |
| Boc | Rh₂(R-TCPTAD)₄ | 11:1 | 93% | researchgate.net |
| Bs | Rh₂(R-TPPTTL)₄ | >30:1 | 77% | researchgate.net |
This table illustrates how the combination of the nitrogen protecting group and the chiral rhodium catalyst influences the stereoselectivity of C-H functionalization at the C2 position of the piperidine ring. This principle of catalyst control is key to developing stereoretentive functionalizations for substituted piperidines.
The development of such selective reactions is critical for creating libraries of positional analogues of bioactive molecules, where the precise placement of functional groups on the piperidine scaffold is essential for activity. nih.gov
Formation of Complex Scaffolds and Ligands
The chiral backbone of this compound serves as a valuable starting point for the synthesis of more complex molecular architectures, including bridged polycyclic systems and sophisticated chiral ligands and organocatalysts.
Construction of Bridged and Polycyclic Amine Systems
The rigid framework of the piperidine ring is an ideal foundation for constructing bridged and polycyclic amine systems. These constrained structures are of significant interest in medicinal chemistry as they reduce conformational flexibility, which can lead to increased binding affinity and selectivity for biological targets. researchgate.net General strategies for creating such systems often involve intramolecular cyclization reactions.
One powerful method is the intramolecular cycloaddition reaction, which can efficiently generate complex polycyclic systems in a single step from acyclic or monocyclic precursors. nsf.gov For instance, rhodium-catalyzed type II intramolecular [3+2] dipolar cycloadditions have been developed for the synthesis of various bridged bicyclo[m.n.2] ring systems. nsf.govresearchgate.net This strategy allows for the regioselective and diastereoselective formation of challenging bridged structures like azabicyclo[3.2.2] and azabicyclo[4.2.2] systems. nsf.gov While not starting directly from this compound, a suitably functionalized derivative could be designed to undergo such a transformation, incorporating the chiral piperidine core into a larger, bridged architecture.
Another approach involves the stepwise construction of bridges across the piperidine ring. For example, methods have been developed for bridging piperazine-2,6-diones, which are structurally related to piperidines. researchgate.netnih.gov These methods typically involve the reaction of a piperazinedione with a suitable dielectrophile. nih.gov Adapting this logic, the amino group and a functionalized nitrogen of this compound could serve as anchor points for building a bridge across the ring, leading to novel diazabicyclic scaffolds.
The synthesis of bridged lactams, which are key structural motifs in many natural products and pharmaceuticals, has also been extensively studied. nih.gov Intramolecular Schmidt reactions of azido (B1232118) ketones and transannular amidation reactions are common methods to form these bicyclic systems. nih.gov These strategies highlight the potential for using a functionalized this compound derivative to access unique, constrained polycyclic amine derivatives.
Preparation of Chiral Organocatalysts and Ligands
The inherent chirality and the presence of a key primary amine functionality make this compound an attractive scaffold for the development of novel chiral organocatalysts and ligands for asymmetric synthesis. The amine can be readily derivatized to create a variety of catalytic moieties.
A well-established strategy is the synthesis of chiral thiourea catalysts. The primary amine of a chiral scaffold can be reacted with an isothiocyanate to form a thiourea group, which can act as a hydrogen bond donor to activate substrates. An effective protecting group strategy on a chiral piperidine precursor, followed by deprotection and derivatization, can yield enantiopure NH-piperidines that are then converted into dual-function thiourea organocatalysts. researchgate.net
Furthermore, chiral amines and amino alcohols are precursors to highly effective ligands for a range of metal-catalyzed reactions. nih.gov For example, chiral amino alcohols can be used to prepare oxazaborolidine ligands for asymmetric borane (B79455) reductions of ketones. researchgate.netnih.gov The this compound could potentially be transformed into a corresponding amino alcohol while retaining chirality, opening access to this class of ligands.
The development of non-symmetrical P,N-ligands, such as phosphinooxazolines (PHOX ligands), has led to significant advances in asymmetric catalysis, particularly in palladium-catalyzed allylic substitutions. nih.gov These ligands are often synthesized from chiral amino alcohols. The structural framework of this compound provides a robust chiral backbone that could be incorporated into novel P,N-ligand designs. By converting the amine to an alcohol and subsequently building the phosphine (B1218219) and oxazoline (B21484) moieties, a new class of ligands based on this piperidine scaffold could be realized.
Table 2: Applications of Chiral Piperidine Derivatives in Catalysis
| Catalyst/Ligand Type | Synthetic Precursor | Key Transformation | Potential Application | Reference |
|---|---|---|---|---|
| Thiourea Organocatalyst | Chiral NH-Piperidine | Reaction with isothiocyanate | Asymmetric Michael Additions | researchgate.net |
| Oxazaborolidine Ligand | Chiral Amino Alcohol | Reaction with borane source | Asymmetric Ketone Reduction | nih.gov |
| P,N-Ligand (e.g., PHOX) | Chiral Amino Alcohol | Multi-step synthesis | Asymmetric Allylic Alkylation | nih.gov |
| Chiral Amine Ligand | Chiral Diamine | Formation of in situ lithium amide complex | Asymmetric β-Lactam Synthesis | researchgate.net |
This table summarizes how chiral piperidine and amine precursors are transformed into valuable catalysts and ligands for asymmetric synthesis, illustrating the potential pathways for utilizing this compound.
The strategic derivatization of the amine in this compound is a promising route to new catalysts and ligands, leveraging its fixed conformation and stereochemistry to induce high levels of enantioselectivity in a variety of chemical transformations. nsf.gov
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For (S)-6,6-Dimethylpiperidin-3-amine, various NMR experiments provide crucial information regarding its connectivity, stereochemistry, and conformational dynamics in solution.
The stereochemistry of this compound is primarily established using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the piperidine (B6355638) ring are highly sensitive to their spatial arrangement.
In the ¹H NMR spectrum, the protons on the piperidine ring would exhibit distinct chemical shifts and multiplicities depending on their axial or equatorial orientation. The proton at the chiral center (C-3) is of particular importance. Its coupling constants with the adjacent methylene (B1212753) protons at C-2 and C-4 provide information about the dihedral angles, which helps in assigning its relative configuration.
Two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in confirming stereochemical assignments. A NOESY experiment detects through-space interactions between protons that are in close proximity. For instance, correlations between the axial protons on C-2, C-4, and the axial methyl group at C-6 would be expected, helping to confirm the chair conformation and the relative orientation of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidine Core Note: This table presents expected chemical shift ranges for a 6,6-dimethyl-3-aminopiperidine scaffold based on analogous structures. Actual values may vary.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-2 (CH₂) | ~2.5 - 3.2 | ~45 - 55 |
| C-3 (CH) | ~2.8 - 3.5 | ~40 - 50 |
| C-4 (CH₂) | ~1.4 - 1.9 | ~25 - 35 |
| C-5 (CH₂) | ~1.3 - 1.8 | ~20 - 30 |
| C-6 (C) | - | ~50 - 60 |
| 6-CH₃ (gem-dimethyl) | ~1.0 - 1.3 | ~25 - 35 |
| N-H (Amine & Piperidine) | Broad, variable | - |
Substituted piperidines predominantly adopt a chair conformation to minimize torsional and steric strain. asianpubs.org For this compound, the piperidine ring is expected to exist primarily in a chair form. The presence of two methyl groups at the C-6 position significantly influences this conformation.
The analysis of proton-proton coupling constants (³JHH) is a key method for conformational studies. asianpubs.org The magnitude of the coupling between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons differs significantly, allowing for the determination of the preferred conformation. For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, which is characteristic of a chair conformation.
The conformational preference of the amine group at C-3 (axial vs. equatorial) is governed by a balance of steric factors. Generally, substituents on a cyclohexane (B81311) or piperidine ring prefer an equatorial position to avoid unfavorable 1,3-diaxial interactions. mdpi.com Therefore, the 3-amino group is likely to favor the equatorial orientation. Computational studies, such as those using quantum mechanics (QM), can further be employed to calculate the relative energies of different conformers, including chair and twist-boat forms, to predict the most stable conformation. nih.gov
To unambiguously confirm the molecular structure and assess the purity of this compound, a suite of advanced 2D NMR techniques is employed. ipb.pt
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the spin systems within the molecule, for example, tracing the connectivity from the H-2 protons through H-3, H-4, and H-5 of the piperidine ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly to the carbons they are attached to. ipb.pt It allows for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its corresponding proton(s) in the ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). ipb.pt It is crucial for piecing together the molecular skeleton. For instance, HMBC can show correlations from the protons of the gem-dimethyl groups to both C-5 and the quaternary C-6, confirming their position.
¹H-¹⁵N HMBC: For nitrogen-containing compounds, this specialized technique can establish connectivity between protons and nitrogen atoms, confirming the location of the amino group and the piperidine nitrogen. ipb.pt
These techniques, when used in combination, provide a comprehensive and definitive picture of the molecule's covalent structure and are essential for verifying its identity and purity. synhet.com
X-ray Crystallography
While NMR provides information about the molecule's structure in solution, single-crystal X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique requires growing a high-quality single crystal of the compound or a suitable salt, such as the dihydrochloride (B599025) form. synhet.combldpharm.com
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net For an enantiomerically pure compound like this compound, the analysis relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net
When the compound crystallizes in a non-centrosymmetric space group (one of the 65 Sohncke space groups), the diffraction pattern is not perfectly symmetrical. ed.ac.uk By carefully measuring the intensities of specific pairs of reflections, known as Bijvoet pairs, it is possible to determine the absolute structure. The result is typically expressed as the Flack parameter. ed.ac.uk A Flack parameter close to 0 indicates that the assigned (S) configuration is correct, while a value close to 1 would imply that the actual configuration is (R). ed.ac.uk This method provides an unambiguous assignment of the molecule's absolute stereochemistry. nih.gov
A crystal structure provides a wealth of information beyond absolute configuration. It offers a precise snapshot of the molecule's conformation in the solid state, including exact bond lengths, bond angles, and torsion angles. This allows for direct visualization of the piperidine ring's conformation, which is expected to be a chair.
Furthermore, the crystal structure reveals how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. For this compound, hydrogen bonds are expected to be a dominant feature. The primary amine (-NH₂) and the secondary amine within the piperidine ring (-NH-) can both act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions create a network that holds the molecules together in a specific, ordered arrangement. Analysis of this network is crucial for understanding the physical properties of the solid material.
Table 2: Illustrative Crystallographic Data Parameters Note: This table shows the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule in the crystal. | C₇H₁₆N₂ (for free base) |
| Formula Weight | The molar mass of the compound. | 128.22 g/mol |
| Crystal System | The classification of the crystal lattice (e.g., Orthorhombic). | Orthorhombic |
| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁). | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å α = 90°, β = 90°, γ = 90° |
| Volume (V) | The volume of the unit cell. | XYZ ų |
| Z | The number of molecules per unit cell. | 4 |
| Flack Parameter | Parameter used to determine absolute stereochemistry. | ~0.0(1) |
Chiroptical Spectroscopy
Chiroptical spectroscopy provides crucial information regarding the three-dimensional arrangement of atoms in a chiral molecule, enabling the assignment of its absolute configuration and the quantification of its enantiomeric excess.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the enantiomeric excess (ee) and can be used to assign the absolute configuration of a stereocenter, often through comparison with theoretical calculations or data from structurally related compounds.
In the context of this compound, a CD spectrum would be expected to show specific Cotton effects, which are characteristic positive or negative peaks at particular wavelengths. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. For instance, the (S)-enantiomer would produce a CD spectrum that is a mirror image of the spectrum for the (R)-enantiomer.
The enantiomeric excess of a sample of 6,6-dimethylpiperidin-3-amine (B15306576) can be determined by comparing the intensity of its CD signal to that of an enantiomerically pure standard. A sample with a lower CD intensity than the pure standard would indicate the presence of the other enantiomer.
While specific experimental CD data for this compound is not readily found in the literature, the general approach would involve dissolving the sample in a suitable solvent and measuring the CD spectrum over a range of UV wavelengths. The resulting data would be presented in a table similar to the hypothetical example below:
Table 1: Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +5.2 |
| 225 | -3.8 |
| 240 | +1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. This property is fundamental for the initial characterization of stereoisomers. The direction and magnitude of the rotation are characteristic of a specific enantiomer under defined experimental conditions (i.e., temperature, solvent, concentration, and wavelength).
The specific rotation, [α], is a standardized measure of this rotation. For this compound, a measured specific rotation would be a key identifier. By convention, a positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). Its enantiomer, (R)-6,6-Dimethylpiperidin-3-amine, would exhibit a specific rotation of equal magnitude but opposite sign.
The determination of the specific rotation is a routine method for confirming the stereochemical identity of a synthesized or isolated chiral compound. A typical report of optical rotation data would include the parameters under which the measurement was taken, as shown in the hypothetical data table below.
Table 2: Hypothetical Optical Rotation Data for this compound
| Compound | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Concentration (g/100mL) | Solvent |
| This compound | +15.3° | 589 (D-line) | 20 | 1.0 | Methanol |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations can predict a variety of parameters that govern the reactivity and spectroscopic behavior of (S)-6,6-Dimethylpiperidin-3-amine.
Electronic Structure Analysis (e.g., DFT Studies)
Key parameters that would be investigated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine would be expected to be electron-rich (nucleophilic) centers, while the hydrogen atoms attached to nitrogen and carbon would be more electron-poor (electrophilic).
| Calculated Property (Hypothetical) | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 1.8 D |
This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available.
Prediction of Spectroscopic Properties
Quantum chemical calculations are also employed to predict spectroscopic properties, which can be a powerful tool for structural confirmation when compared with experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be highly valuable.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. Comparing the predicted spectrum with an experimental one can aid in the assignment of signals and confirm the proposed structure.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands in an IR spectrum. Specific vibrational modes, such as the N-H stretches of the amine and piperidine ring, C-H stretches, and C-N stretches, could be identified and their theoretical frequencies compared with experimental values.
Conformational Analysis
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would be crucial for understanding its interactions with biological targets or its behavior in chemical reactions.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules like piperidines. nih.gov
Molecular Mechanics (MM): MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. This allows for a rapid exploration of different conformations to identify low-energy structures.
Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior. For this compound, MD simulations could reveal how the piperidine ring puckers and how the substituents move relative to each other in a solvent environment.
For the piperidine ring in this compound, the chair conformation is expected to be the most stable. The key conformational question would be the preference for the 3-amino group to be in an axial or equatorial position. Generally, for monosubstituted piperidines, the equatorial position is favored to minimize steric interactions. The presence of the gem-dimethyl group at the 6-position would also influence the ring's conformation.
Energy Landscape Exploration
A comprehensive conformational search would involve systematically exploring the potential energy surface of this compound to identify all stable conformers and the energy barriers between them. This would result in an energy landscape map, highlighting the relative populations of different conformations at a given temperature. The results would indicate the most likely shape of the molecule in solution.
Reaction Mechanism Elucidation
Computational chemistry can be used to model chemical reactions, providing detailed insights into the transition states and intermediates involved. This is particularly useful for understanding the formation of complex molecules like this compound.
A plausible synthetic route to the 3-aminopiperidine scaffold involves the ring expansion of a prolinol derivative. This reaction is thought to proceed through a key aziridinium (B1262131) ion intermediate.
The general steps of this proposed mechanism are:
Formation of a Leaving Group: The hydroxyl group of a prolinol is converted into a good leaving group, for example, by tosylation.
Intramolecular Cyclization: The nitrogen atom of the pyrrolidine (B122466) ring acts as a nucleophile, displacing the leaving group to form a bicyclic aziridinium ion intermediate.
Nucleophilic Ring Opening: A nucleophile attacks one of the carbon atoms of the aziridinium ring. In the context of synthesizing this compound, the nucleophile would be a source of the amine group (or a precursor). The attack leads to the opening of the three-membered ring and the formation of the six-membered piperidine ring.
Computational studies could be employed to investigate the energetics of this reaction pathway. This would involve calculating the energies of the reactants, the aziridinium intermediate, the transition states for its formation and ring-opening, and the final product. Such a study would provide valuable information on the feasibility of the reaction and the factors that control its regioselectivity and stereoselectivity.
Transition State Characterization for Stereoselective Reactions
The stereochemical outcome of a reaction is determined at the transition state, the highest energy point along the reaction coordinate. Computational modeling allows for the detailed characterization of these fleeting structures, providing a quantitative understanding of the origins of stereoselectivity. While specific published research on the transition state characterization for stereoselective reactions involving exclusively this compound is limited, general principles derived from studies of similar chiral piperidines can be applied to understand its likely behavior.
Theoretical investigations into the asymmetric synthesis of chiral piperidines often employ Density Functional Theory (DFT) calculations to map out the potential energy surfaces of reaction pathways. researchgate.net These calculations can pinpoint the transition state structures for the formation of different stereoisomers. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess or diastereomeric ratio of the products.
For a molecule like this compound, the gem-dimethyl group at the 6-position and the chiral center at the 3-position would play a crucial role in dictating the facial selectivity of approaching reagents. Computational models would likely show that the steric bulk of the dimethyl groups creates a significant energy barrier for reagents approaching from that face of the piperidine ring in its preferred chair conformation. Consequently, the transition state leading to the product formed by attack from the less hindered face would be lower in energy, resulting in a high degree of stereocontrol.
Transition state models for reactions involving chiral piperidines have demonstrated the importance of the specific orientation of the substrate within the catalyst's chiral pocket. rsc.org These models help in visualizing the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over another.
Catalyst-Substrate Interaction Modeling
The efficacy of a chiral catalyst lies in its ability to form a well-defined complex with the substrate, thereby creating a chiral environment that directs the course of the reaction. Computational modeling is a powerful method to study these catalyst-substrate interactions in detail.
For this compound, the primary amine group at the C-3 position is a key site for interaction with a catalyst. This amine can act as a coordinating group to a metal-based catalyst or as a hydrogen bond donor/acceptor with an organocatalyst. Computational studies on related systems have shown that the binding of the catalyst to the amine functionality is a critical first step in many catalytic cycles. acs.org
Modeling the interaction between this compound and a chiral catalyst would involve docking studies and molecular dynamics simulations to identify the most stable binding modes. These models would reveal how the stereochemistry of the piperidine derivative influences its fit within the catalyst's active site. The gem-dimethyl group would likely act as a crucial stereodirecting element, creating specific steric clashes in one orientation while allowing for a more favorable, lower-energy binding in another.
Applications in Non Therapeutic Chemical Research and Materials Science
As a Chiral Building Block in Advanced Organic Synthesis
The unique structural features of (S)-6,6-dimethylpiperidin-3-amine make it an excellent chiral synthon for the construction of sophisticated molecular architectures. Its bifunctional nature, possessing both a primary and a secondary amine, allows for sequential and site-selective reactions, providing a pathway to a diverse range of complex structures.
Construction of Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. The piperidine (B6355638) motif, a privileged scaffold in many biologically active compounds, can be readily accessed and functionalized using this compound. Researchers have utilized this chiral building block to create highly substituted piperidine derivatives, which are key components in a variety of complex molecular frameworks. rsc.orgrsc.org The stereocenter at the C3 position of the piperidine ring allows for the diastereoselective synthesis of these complex heterocycles, a critical aspect in the development of new chemical entities with specific three-dimensional orientations.
Synthesis of Natural Product Analogs
Natural products continue to be a primary source of inspiration for the development of new therapeutic agents and research tools. The total synthesis of natural products and their analogs is a challenging endeavor that often requires the use of chiral building blocks to establish the correct stereochemistry. This compound serves as a valuable chiral auxiliary in this context. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is typically removed. While specific examples directly employing this compound in the total synthesis of a named natural product analog are not extensively documented in publicly available literature, the principles of using chiral amines and diamines as auxiliaries are well-established. researchgate.netresearchgate.netrsc.org These auxiliaries are instrumental in reactions such as asymmetric alkylations and aldol (B89426) reactions, which are fundamental for building the carbon skeletons of complex natural products.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The Ugi and Passerini reactions are prominent examples of MCRs that are widely used in the synthesis of peptidomimetics and other structurally diverse molecules. nih.govnih.gov The primary amine functionality of this compound makes it a suitable component for the Ugi reaction, which typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. While specific studies detailing the use of this compound in Ugi or Passerini reactions to generate specific peptidomimetic libraries are not readily found, its structural motifs are highly relevant to this area of research. The resulting products would incorporate the chiral piperidine scaffold, offering a route to novel peptidomimetics with constrained conformations, a desirable feature for biological activity.
Development of New Catalytic Systems
The demand for enantiomerically pure compounds has driven the development of a vast array of asymmetric catalytic systems. This compound has proven to be a valuable precursor for the synthesis of both chiral ligands for metal-based catalysts and purely organic catalysts.
Chiral Ligands for Asymmetric Metal Catalysis
Asymmetric metal catalysis is a powerful tool for the synthesis of chiral molecules. The enantioselectivity of these reactions is typically controlled by a chiral ligand that coordinates to the metal center. Chiral diamines are a well-established class of ligands for a variety of transition metals, including iridium and rhodium. nih.gov These metals are often used in asymmetric hydrogenation and transfer hydrogenation reactions, which are crucial for the production of chiral alcohols and amines.
For instance, iridium-catalyzed asymmetric transfer hydrogenation of ketones is a widely used method for producing chiral secondary alcohols. The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the chiral diamine ligand. While direct examples of ligands synthesized from this compound are not prevalent in the literature, the structural characteristics of this diamine make it an excellent candidate for the development of novel chiral ligands for such transformations. The rigid piperidine backbone and the stereogenic amine center could impart high levels of stereocontrol in metal-catalyzed reactions.
Table 1: Representative Chiral Diamine Ligands in Asymmetric Catalysis This table presents examples of chiral diamines used in asymmetric catalysis to illustrate the context, as specific data for this compound derived ligands is not readily available.
| Metal | Reaction Type | Chiral Diamine Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Iridium | Asymmetric Transfer Hydrogenation | Polymeric Chiral Diamines | Up to 99% | nih.gov |
| Rhodium | Asymmetric Hydrogenation | Chiral Bisaminophosphine | High | N/A |
| Iridium | Asymmetric Reductive Amination | Chiral Phosphoramidite (B1245037) | High | nih.gov |
Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. Chiral primary and secondary amines are among the most successful classes of organocatalysts. They can activate substrates through the formation of transient iminium or enamine intermediates.
Bifunctional organocatalysts, which contain both a basic amine site and a hydrogen-bond donor moiety (such as a thiourea (B124793) or squaramide), have shown exceptional performance in a variety of asymmetric transformations, including Michael additions. researchgate.netbldpharm.comsigmaaldrich.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. This compound is an ideal starting material for the synthesis of such bifunctional organocatalysts. The secondary amine can be functionalized with a thiourea or squaramide group, while the chiral primary amine remains available for catalytic turnover.
Although specific studies detailing the synthesis and application of an organocatalyst derived directly from this compound are not widely reported, the established success of similar chiral diamine-based thiourea catalysts in asymmetric Michael additions provides a strong precedent for its potential in this area.
Table 2: Asymmetric Michael Addition using Chiral Diamine-Derived Organocatalysts This table presents examples of asymmetric Michael additions catalyzed by chiral diamine-derived organocatalysts to illustrate the potential applications, as specific data for this compound derived catalysts is not readily available.
| Nucleophile | Electrophile | Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3-Pyrrolyloxindoles | β-Phthalimidonitroethene | Bifunctional thiourea-tertiary amine | up to 99:1 | up to 98% | bldpharm.com |
| Isobutyraldehyde | Maleimides | DPEN-based thiourea | - | up to 99% | sigmaaldrich.com |
Supramolecular Chemistry and Host-Guest Systems
The principles of supramolecular chemistry, which focus on non-covalent interactions, are central to understanding the utility of this compound in creating complex, functional systems.
Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule selectively interacts with one enantiomer of another chiral compound. The stereochemistry of piperidine scaffolds is a critical area of study, as the introduction of a chiral center can significantly influence a molecule's properties and interactions. thieme-connect.com In the context of non-therapeutic research, chiral piperidine derivatives are instrumental in the development of chiral selectors for resolving racemic mixtures. nih.gov
While specific studies focusing solely on this compound for non-therapeutic chiral recognition are not extensively documented, the broader class of chiral piperidines serves as a valuable platform for such investigations. The "(S)" configuration at the 3-position of the piperidine ring in this compound provides a defined spatial arrangement of its amine and methyl groups, which is crucial for stereospecific interactions. These interactions are primarily governed by the formation of transient diastereomeric complexes with other chiral molecules, often through hydrogen bonding and steric hindrance.
The process of resolving racemic mixtures of piperidine derivatives often involves the use of chiral resolving agents like di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com These agents react with the racemic piperidine to form diastereomeric salts that can be separated. This same principle can be inverted, where a chiral piperidine like this compound could theoretically be used as a resolving agent or as a component of a chiral stationary phase in chromatography to separate other racemic compounds. nih.gov The presence of the amine group allows for salt formation with chiral acids, a common strategy in resolution studies.
The table below summarizes the key interactions involved in chiral recognition by piperidine derivatives.
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | The amine group can act as a hydrogen bond donor and acceptor. | The primary amine at the C3 position and the secondary amine in the ring can form directional hydrogen bonds. |
| Steric Repulsion | The bulky gem-dimethyl group at the C6 position creates significant steric hindrance. | This feature can enhance enantioselectivity by preventing one enantiomer from approaching the binding site as effectively as the other. |
| Dipole-Dipole Interactions | The polar C-N bonds contribute to the overall dipole moment of the molecule. | These interactions can play a role in the orientation and binding of guest molecules. |
Hydrogen bonds are directional, non-covalent interactions that are fundamental to the structure and function of many chemical and biological systems. Piperidine and its derivatives are known to form hydrogen-bonded chains in the solid state. ed.ac.uk The crystal structures of simple heterocyclic compounds like piperazine, piperidine, and morpholine (B109124) are characterized by the formation of N-H···N hydrogen-bonded chains. ed.ac.uk
In this compound, both the secondary amine within the piperidine ring and the primary amine at the C3 position are capable of participating in hydrogen bonding as donors, while the nitrogen atoms can also act as acceptors. This dual functionality allows for the formation of extended one-, two-, or even three-dimensional hydrogen-bonded networks. The specific geometry of these networks will be influenced by the chair conformation of the piperidine ring and the stereochemistry at the C3 position.
Studies on related chiral molecules have shown that hydrogen bonding can drive the formation of helical chirality in the solid state. nih.gov The presence of multiple hydrogen-bonding sites in this compound suggests its potential use in the design of self-assembling systems with controlled dimensionality and chirality. The interplay between the chiral nature of the molecule and the directionality of the hydrogen bonds could lead to the formation of complex and ordered supramolecular architectures.
The table below outlines the potential hydrogen bonding modes for this compound.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Network Structure |
| Ring N-H | Primary N of another molecule | 1D Chain |
| Primary N-H | Ring N of another molecule | 1D Chain |
| Primary N-H | Primary N of another molecule | 1D Chain or 2D Sheet |
| Ring N-H | External acceptor (e.g., solvent) | Solvated structure |
| Primary N-H | External acceptor (e.g., solvent) | Solvated structure |
Exploration in Polymer and Materials Chemistry
The use of chiral building blocks is of growing importance in polymer and materials science for the creation of materials with unique optical, mechanical, and recognition properties. Chiral piperidine scaffolds are recognized as important components in the design of functional molecules. thieme-connect.com
While specific examples of polymers or materials synthesized directly from this compound are not prevalent in the literature, its classification as a "Polymer Science Material Building Block" by chemical suppliers indicates its potential in this field. bldpharm.com The bifunctional nature of the molecule, with two amine groups, allows it to be incorporated into polymer chains through reactions like polyamidation or polyimidation. The introduction of the chiral piperidine unit into a polymer backbone could impart chirality to the macromolecule, potentially leading to materials with chiroptical properties or the ability to act as chiral stationary phases for chromatography.
A patent exists for the use of piperidine derivatives as polymer stabilizers, highlighting a potential application area. google.com The amine groups in these derivatives can act as radical scavengers, protecting the polymer from degradation. The specific structure of this compound, with its hindered amine environment due to the gem-dimethyl groups, could enhance its stability and effectiveness as a stabilizer.
The table below details potential applications of this compound in polymer and materials chemistry.
| Application Area | Potential Role of this compound | Resulting Material Properties |
| Chiral Polymers | As a chiral monomer in polymerization reactions. | Chiroptical activity, chiral recognition capabilities. |
| Polymer Stabilizers | As an additive to prevent polymer degradation. | Increased lifespan and durability of the polymer. |
| Functional Materials | As a building block for materials with specific binding sites. | Materials for selective separations or sensing. |
Future Research Trajectories and Challenges
Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of green synthetic routes for valuable chiral molecules like (S)-6,6-Dimethylpiperidin-3-amine. A key area of research is the use of biocatalysis, which employs enzymes to perform stereoselective transformations under mild conditions, offering a cleaner alternative to traditional chemical methods. nih.gov The development of biocatalytic routes to chiral amines and amino acids is a well-established field that can be leveraged for the synthesis of this specific piperidine (B6355638) derivative. nih.gov
Another promising approach is the utilization of renewable starting materials. For instance, research into the green production of related compounds like 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) highlights a potential pathway for the sustainable synthesis of other piperidine derivatives. rsc.org The development of efficient, one-pot multicomponent reactions is also a key strategy in green chemistry, aiming to reduce waste and improve atom economy in the synthesis of highly substituted piperidines. growingscience.com
Key Research Directions in Sustainable Synthesis:
| Research Direction | Description | Potential Impact |
| Biocatalytic Synthesis | Utilization of enzymes (e.g., transaminases, imine reductases) for the asymmetric synthesis of the chiral amine. | Reduced environmental impact, high stereoselectivity, mild reaction conditions. |
| Renewable Feedstocks | Investigating synthetic pathways starting from biomass-derived materials. | Decreased reliance on fossil fuels, improved sustainability profile. |
| One-Pot Multicomponent Reactions | Designing synthetic strategies that combine multiple steps into a single operation. | Increased efficiency, reduced solvent waste and purification steps. |
Challenges in this area include the discovery and engineering of enzymes with the desired substrate specificity and stability, as well as the economic viability of using renewable feedstocks compared to traditional petrochemical sources.
Discovery of Novel Reactivity and Selectivity Patterns
Unlocking the full potential of this compound lies in the discovery of new chemical reactions and the ability to control their selectivity. Research in this area is focused on the site-selective and stereoselective functionalization of the piperidine ring. nih.gov This allows for the precise introduction of various chemical groups, leading to a diverse range of new molecules with potentially unique properties.
A significant challenge in the chemistry of piperidines is achieving regioselectivity, particularly at the C3 and C4 positions, due to the electronic properties of the nitrogen atom. researchgate.net Recent studies have shown that the choice of catalyst and protecting groups can control the site of C-H functionalization. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertions have been used to create positional analogues of methylphenidate. nih.govresearchgate.net
Future research will likely focus on developing new catalytic systems that enable previously inaccessible transformations. This includes the exploration of enantioselective radical-mediated C-H cyanation to produce chiral piperidines from acyclic amines, a method that could be adapted for the synthesis of complex derivatives. nih.gov
Areas for Exploration in Reactivity and Selectivity:
| Area | Focus | Significance |
| C-H Functionalization | Developing catalysts for direct and selective modification of C-H bonds at various positions on the piperidine ring. | Access to a wider range of derivatives with tailored properties. |
| Asymmetric Catalysis | Designing chiral catalysts to control the stereochemical outcome of reactions, leading to enantiomerically pure products. | Crucial for the synthesis of new chiral drugs and materials. |
| Novel Ring-Forming Reactions | Exploring new methods for the construction of the piperidine ring itself with desired substitutions. | More efficient and versatile synthetic routes. |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to improve the efficiency, safety, and scalability of producing this compound and its derivatives. nih.govorganic-chemistry.org Flow chemistry offers several advantages over traditional batch processing, including enhanced reaction control, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govthieme-connect.de
Recent studies have demonstrated the successful application of flow chemistry for the rapid and highly diastereoselective synthesis of chiral piperidines. nih.govorganic-chemistry.org These methods can significantly reduce reaction times from hours to minutes while achieving high yields and selectivities. nih.govorganic-chemistry.org Automated synthesis systems, when combined with flow reactors, can enable the rapid generation of libraries of piperidine derivatives for high-throughput screening in drug discovery and materials science.
Advantages of Integrating Flow Chemistry and Automation:
| Feature | Benefit |
| Precise Reaction Control | Improved yields, selectivity, and product quality. |
| Enhanced Safety | Safe handling of hazardous reactions and reagents in small, controlled volumes. |
| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |
| Automation | High-throughput synthesis of compound libraries for screening. |
A key challenge in this area is the initial investment in specialized equipment and the need for expertise in both chemistry and engineering to design and operate these systems effectively. ijtra.com
Expansion of Applications in Emerging Interdisciplinary Fields
The unique structural features of this compound, particularly its chirality and the presence of a gem-dimethyl group, make it an attractive scaffold for applications beyond its current uses. While chiral piperidine scaffolds are already prevalent in medicinal chemistry for the development of new drugs, there is significant potential for their use in other interdisciplinary fields. researchgate.netnih.gov
In materials science , the incorporation of chiral piperidine units into polymers or metal-organic frameworks could lead to new materials with interesting optical, electronic, or catalytic properties. The rigid, three-dimensional structure of the piperidine ring can influence the macroscopic properties of these materials.
In agrochemicals , the development of new pesticides and herbicides often relies on the discovery of novel chemical scaffolds that interact with specific biological targets in pests or weeds. The stereochemistry of chiral piperidines can play a crucial role in their biological activity and selectivity, potentially leading to more effective and environmentally friendly crop protection agents.
The introduction of a chiral center in the piperidine ring can significantly influence the biological activity and physicochemical properties of a molecule. researchgate.net This makes this compound a valuable building block for exploring new chemical space in various applications.
Potential Interdisciplinary Applications:
| Field | Potential Application |
| Medicinal Chemistry | Development of new therapeutic agents with improved efficacy and selectivity. researchgate.net |
| Materials Science | Creation of novel polymers, liquid crystals, and chiral catalysts. |
| Agrochemicals | Design of new, more effective, and selective pesticides and herbicides. |
The primary challenge in expanding the applications of this compound is the need for extensive research and development to identify and optimize its performance in these new areas. This will require collaboration between chemists, biologists, materials scientists, and engineers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-6,6-Dimethylpiperidin-3-amine, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation of 2,6-dimethylpyridine (2,6-lutidine) using palladium or platinum catalysts under hydrogen pressure (1–3 atm). Enantiomeric purity is achieved by employing chiral catalysts or resolving agents during the reduction step. Post-synthesis, purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish between (S) and (R) configurations by analyzing spatial interactions between methyl groups and the amine proton. Computational methods (e.g., density functional theory) can also predict and corroborate experimental NMR chemical shifts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm methyl group positions (δ ~1.0–1.5 ppm for methyl protons) and amine proton environment (δ ~1.8–2.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 129.15.
- IR Spectroscopy : N-H stretching vibrations (~3350 cm) and C-N vibrations (~1250 cm) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to neurological receptors?
- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., H-naloxone for opioid receptors) and compare IC values between (S)- and (R)-enantiomers. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with receptor active sites, emphasizing steric effects from the 6,6-dimethyl groups. Preliminary studies suggest the (S)-enantiomer exhibits higher selectivity for σ-1 receptors due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in receptor binding studies (e.g., conflicting values for dopamine receptors) often arise from assay conditions (pH, temperature) or receptor subtype variability. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 transfected with human D receptors) and buffer conditions (pH 7.4, 37°C).
- Cross-Validate : Compare results across orthogonal methods (e.g., electrophysiology vs. fluorescence-based calcium flux assays).
- Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers .
Q. How can structural modifications enhance the metabolic stability of this compound in vivo?
- Methodological Answer :
- Deuterium Incorporation : Replace methyl hydrogens with deuterium at the 6-position to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the amine group with enzymatically cleavable moieties (e.g., carbamates) to improve bioavailability.
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable logP (<3) and low polar surface area (<60 Å) .
Q. What computational tools predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
